molecular formula C11H10N2O4S B12211120 6-((3-Methoxyphenyl)sulfonyl)pyridazin-3-ol

6-((3-Methoxyphenyl)sulfonyl)pyridazin-3-ol

Cat. No.: B12211120
M. Wt: 266.28 g/mol
InChI Key: SLOAROROJWSYRY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3-Methoxyphenyl)sulfonyl)pyridazin-3-ol typically involves the reaction of 3-methoxybenzenesulfonyl chloride with pyridazin-3-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-((3-Methoxyphenyl)sulfonyl)pyridazin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-((3-Methoxyphenyl)sulfonyl)pyridazin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-((3-Methoxyphenyl)sulfonyl)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H10N2O4S

Molecular Weight

266.28 g/mol

IUPAC Name

3-(3-methoxyphenyl)sulfonyl-1H-pyridazin-6-one

InChI

InChI=1S/C11H10N2O4S/c1-17-8-3-2-4-9(7-8)18(15,16)11-6-5-10(14)12-13-11/h2-7H,1H3,(H,12,14)

InChI Key

SLOAROROJWSYRY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)C2=NNC(=O)C=C2

Origin of Product

United States

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